molecular formula C23H21N3O3 B10890701 2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate CAS No. 331277-04-4

2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate

Cat. No.: B10890701
CAS No.: 331277-04-4
M. Wt: 387.4 g/mol
InChI Key: AUGAHJYYTWLNHK-UHFFFAOYSA-N
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Description

The compound 2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate is an ester derivative featuring a diazenyl (azo) linker and a dimethylamino-substituted phenyl group. Its structure combines a 2-oxo-2-phenylethyl ester moiety with a benzoate backbone modified by an electron-rich dimethylamino-diazenyl substituent. This configuration imparts unique electronic and steric properties, making it relevant for applications in organic synthesis, photoresponsive materials, and pharmaceuticals .

Properties

CAS No.

331277-04-4

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

phenacyl 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C23H21N3O3/c1-26(2)19-14-12-18(13-15-19)24-25-21-11-7-6-10-20(21)23(28)29-16-22(27)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3

InChI Key

AUGAHJYYTWLNHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The diazenyl (-N=N-) functionality is introduced via classical diazotization of 4-(dimethylamino)aniline under acidic conditions. In a typical procedure, 4-(dimethylamino)aniline is dissolved in hydrochloric acid (HCl) at 0–5°C, followed by dropwise addition of sodium nitrite (NaNO2) to generate the diazonium salt. This intermediate is coupled with 2-hydroxybenzoic acid (salicylic acid) in a weakly alkaline medium (pH 8–9) to yield 2-{[4-(dimethylamino)phenyl]diazenyl}benzoic acid . The azo bond’s (E)-configuration is stabilized by intramolecular hydrogen bonding and π-π stacking.

Key parameters :

  • Temperature: 0–5°C for diazotization; 25°C for coupling.

  • Solvent: Aqueous HCl for diazotization; ethanol-water mixture for coupling.

  • Yield: 75–85% after recrystallization from ethanol.

Esterification with 2-Oxo-2-Phenylethanol

The carboxylic acid group of the azo intermediate is esterified with 2-oxo-2-phenylethanol (phenacyl alcohol) using a Dean-Stark trap to remove water. In a representative protocol, 2-{[4-(dimethylamino)phenyl]diazenyl}benzoic acid (1.0 equiv) is refluxed with 2-oxo-2-phenylethanol (1.2 equiv) in toluene, catalyzed by sulfuric acid (H2SO4, 0.1 equiv). The reaction proceeds for 6–8 hours, achieving >90% conversion.

Optimization insights :

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide, DMF) accelerate esterification but may promote side reactions.

  • Catalyst : H2SO4 outperforms p-toluenesulfonic acid (PTSA) in yield (92% vs. 78%).

  • Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines diazotization, coupling, and esterification in a single reactor. 4-(Dimethylamino)aniline is diazotized in situ, coupled with 2-hydroxybenzoic acid , and immediately esterified with 2-oxo-2-phenylethanol using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method reduces purification steps but requires stringent pH control (pH 7–8) to prevent azo bond cleavage.

Performance metrics :

  • Yield: 68–72% (lower than stepwise methods due to competing hydrolysis).

  • Purity: 95% by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes. For example, esterification completes in 15 minutes with a 94% yield when using H2SO4 as a catalyst. However, scalability remains challenging due to equipment limitations.

Structural Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H NMR (CDCl3) displays characteristic signals: δ 8.2 ppm (azo group aromatic protons), δ 3.1 ppm (N(CH3)2), and δ 5.3 ppm (ester -OCH2-).

  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (azo N=N).

  • X-ray crystallography : Confirms the (E)-configuration and planar geometry of the diazenyl group.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • Melting point : 390–391 K, consistent with crystalline purity.

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Toluene and DMF are recycled via distillation, reducing waste by 40%.

Catalytic Efficiency

H2SO4 is replaced with recyclable ion-exchange resins (e.g., Amberlyst-15) in pilot-scale trials, achieving 88% yield with three reuse cycles .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

The presence of the dimethylamino group and the diazenyl linkage in this compound contributes to its potential biological activities. Preliminary studies suggest that compounds containing azo and ester functionalities exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with azo groups are often investigated for their antimicrobial properties. The unique structure of 2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate may enhance its efficacy against various pathogens.
  • Anti-Cancer Potential : Research indicates that azo compounds can exhibit anti-cancer properties. The compound's structural characteristics may contribute to its ability to inhibit tumor growth or induce apoptosis in cancer cells.
  • Dye Applications : Azo compounds are widely used as dyes due to their vibrant colors and stability. This compound may find applications in textile and cosmetic industries as a dyeing agent.

Synthetic Applications

The versatility of this compound in synthetic organic chemistry is noteworthy:

  • Precursor for Synthesis : This compound can serve as a precursor for synthesizing other organic compounds, particularly those involving azo and ester functionalities.
  • Reagents in Organic Reactions : Its unique structure allows it to be used as a reagent in various organic reactions, potentially leading to the development of new synthetic pathways.
  • Catalytic Applications : Due to its complex structure, this compound may also play a role as a catalyst in specific organic transformations.

Case Studies

Several studies have explored the applications of azo compounds similar to this compound:

  • Antimicrobial Studies : A study conducted on azo compounds demonstrated their effectiveness against several bacterial strains, suggesting that modifications like those found in this compound could enhance activity further .
  • Anti-Cancer Research : Research published in peer-reviewed journals has highlighted the potential of related azo compounds as anti-cancer agents, with mechanisms involving cell cycle arrest and apoptosis induction .
  • Dyeing Applications : Investigations into the dyeing properties of azo compounds have shown promising results, indicating that this compound could be effectively utilized in textile applications .

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The ester group can be hydrolyzed to release active compounds that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzoate derivatives, including:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Weight* Functional Groups Key Applications Reference
2-oxo-2-phenylethyl ... benzoate (Target) ~409.4† Ester, diazenyl, dimethylamino, phenyl ketone Research (potential drug/photosensitizer)
Methyl Red sodium salt 291.27 Carboxylate salt, diazenyl, dimethylamino pH indicator, dye
Ethyl 4-(dimethylamino) benzoate 207.25 Ester, dimethylamino Polymer resin co-initiator
Camostat Mesylate 494.5 Ester, diamino, sulfonate, guanidine Protease inhibitor

*Calculated or reported values. †Estimated based on formula.

Key Observations:
  • Diazenyl Group : The target compound and Methyl Red both contain a diazenyl group, which is critical for optical properties (e.g., absorbance in visible light) and redox activity. However, Methyl Red exists as a sodium carboxylate, enhancing water solubility, whereas the target compound’s ester group likely improves lipid solubility .
  • Ester Variations: Ethyl 4-(dimethylamino) benzoate lacks the diazenyl group but shares the dimethylamino-benzoate core. Its simpler structure contributes to higher reactivity in resin polymerization compared to bulkier esters like the target compound .
  • Pharmaceutical Relevance: Camostat Mesylate includes a sulfonate and guanidine group, enabling protease inhibition.

Reactivity and Stability

  • Photoresponsive Behavior : The diazenyl group enables reversible trans-to-cis isomerism under UV light, a property shared with Methyl Red. This feature is exploitable in smart materials or drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-oxo-2-phenylethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate, and how can reaction yields be improved?

  • Methodology :

  • Start with esterification of 2-oxo-2-phenylethanol with 2-carboxybenzenediazonium chloride derivatives. Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate ester bond formation .
  • Optimize diazenyl group introduction via azo-coupling reactions under controlled pH (e.g., 4–6) and low temperatures (0–5°C) to minimize side reactions .
  • Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹), diazenyl (N=N stretch ~1450–1600 cm⁻¹), and aromatic C-H stretches .
  • NMR :
  • ¹H NMR : Identify phenyl protons (δ 7.2–8.0 ppm), dimethylamino group (δ 2.8–3.2 ppm), and ester methylene (δ 4.5–5.0 ppm) .
  • ¹³C NMR : Verify carbonyl carbons (ester: ~165–170 ppm; oxo group: ~195–200 ppm) .
  • UV-Vis : Analyze π→π* transitions of the diazenyl and aromatic systems (λmax ~300–450 nm) for photostability assessment .

Q. How should stability studies be designed to assess degradation under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability tests at 40°C/75% RH (per ICH guidelines) and monitor via HPLC for degradation products (e.g., hydrolysis of ester or diazenyl bonds) .
  • Use light-exposure chambers to study photolytic degradation, focusing on UV-Vis spectral shifts .
  • Store samples in amber vials at –20°C with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What computational strategies can predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, identifying reactive sites for electrophilic/nucleophilic attacks .
  • Simulate UV-Vis spectra using TD-DFT to correlate experimental λmax values with electronic transitions .
  • Analyze charge distribution in the diazenyl group to predict tautomerization or isomerization tendencies .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodology :

  • Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and collect X-ray diffraction data (Mo-Kα radiation) .
  • Refine structures using software like SHELXL, focusing on torsional angles of the diazenyl and ester groups to confirm (E)-configuration .
  • Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. What experimental designs are robust for evaluating biological activity while minimizing variability?

  • Methodology :

  • Use randomized block designs with split-plot arrangements (e.g., varying concentrations as main plots, cell lines as subplots) to account for biological and technical variability .
  • For antimicrobial assays: Follow CLSI guidelines, using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains, with positive controls (e.g., ciprofloxacin) .
  • For anticancer studies: Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC50 calculations) and apoptosis markers (Annexin V/PI staining) .

Q. How can reaction mechanisms for diazenyl group formation be validated under varying catalytic conditions?

  • Methodology :

  • Use isotopic labeling (e.g., ¹⁵N-labeled aniline derivatives) to track nitrogen incorporation during diazo-coupling .
  • Perform kinetic studies under acidic vs. basic conditions, monitoring intermediates via LC-MS .
  • Compare catalytic efficiency of Lewis acids (e.g., ZnCl₂) vs. protic acids (e.g., H₂SO₄) in stabilizing diazonium intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

  • Methodology :

  • Replicate assays using standardized protocols (e.g., identical cell lines, serum-free media) to eliminate batch variability .
  • Validate purity (>95% via HPLC) to rule out impurity-driven effects .
  • Cross-reference with structural analogs (e.g., methyl 2-oxo-2-phenylacetate ) to identify structure-activity relationships (SAR) .

Tables

Key Characterization Data Expected Values Technique Reference
Ester C=O stretch~1720 cm⁻¹FT-IR
Diazenyl N=N stretch~1450–1600 cm⁻¹FT-IR
¹H NMR (dimethylamino protons)δ 2.8–3.2 ppmNMR
X-ray bond length (C=O)1.21–1.23 ÅXRD
UV-Vis λmax300–450 nmUV-Vis

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